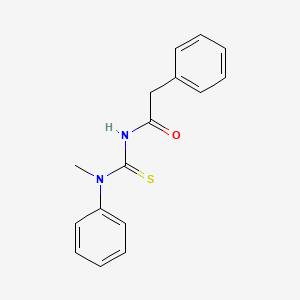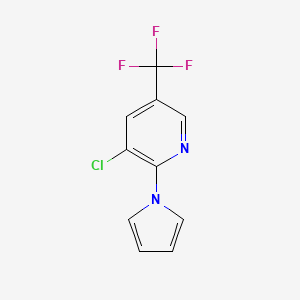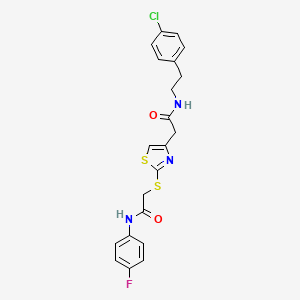![molecular formula C18H12N2O3 B2451235 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 724446-43-9](/img/structure/B2451235.png)
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It includes a 4-methylphenyl group, a 1,2,4-oxadiazole ring, and a chromen-2-one structure .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the chromen-2-one structure are both heterocyclic components, which means they contain atoms other than carbon in the ring .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the oxadiazole ring and the chromen-2-one structure could potentially make it reactive towards certain nucleophiles or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research has demonstrated the potential of coumarin-incorporated 1,3,4-oxadiazole derivatives, such as Schiff bases of 3-{5-[(E)-(substituted benzylidene)amino]-1,3,4-oxadiazol-2-yl}-2H-chromen-2-ones, in exhibiting significant antimicrobial activity. These compounds have shown considerable in vitro growth inhibition against bacterial strains like Staphylococcus aureus, Escherichia coli, and the fungal strain Candida albicans, highlighting their potential as antimicrobial agents (Bhat, Al-Omar, & Siddiqui, 2013).
Anticancer Properties
Several studies have focused on the anticancer potential of 1,2,4-oxadiazole derivatives. For instance, compounds have been identified as novel apoptosis inducers through high-throughput screening assays, showing activity against breast and colorectal cancer cell lines. These findings suggest the utility of such compounds as potential anticancer agents, with the ability to induce apoptosis and arrest cancer cells in the G(1) phase (Zhang et al., 2005). Furthermore, chemical genetics approaches have been applied to discover apoptosis inducers, identifying molecules with in vivo anticancer activity, such as MX116407, and elucidating molecular targets like TIP47 and Transferrin receptor I (Cai, Drewe, & Kasibhatla, 2006).
Material Science Applications
In material science, compounds containing the 1,2,4-oxadiazole moiety have been synthesized and characterized for their mesomorphic behaviors. For instance, derivatives with alkoxy group terminations and a methyl group have displayed monotropic nematic phases, indicating their potential as novel mesogenic materials for applications in liquid crystal technology (Ali & Tomi, 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, also known as 3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one, is a member of the oxadiazole family . Oxadiazoles have been shown to interact with several targets, including cysteine and serine hydrolases . These enzymes play a crucial role in various biological processes, including protein degradation and signal transduction .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in their activity. Oxadiazoles have been shown to have a polypharmacological mode of action, meaning they interact with multiple targets . In the case of cysteine and serine hydrolases, the oxadiazole compound may inhibit their activity, leading to alterations in the processes they regulate .
Biochemical Pathways
The inhibition of cysteine and serine hydrolases by the oxadiazole compound can affect various biochemical pathways. For instance, these enzymes are involved in the breakdown of proteins, so their inhibition could lead to an accumulation of certain proteins . This could potentially disrupt normal cellular functions and lead to various downstream effects.
Result of Action
The result of the compound’s action depends on the specific cellular context and the proteins affected by the inhibition of cysteine and serine hydrolases. The accumulation of certain proteins could potentially disrupt normal cellular functions, leading to various cellular effects .
Propiedades
IUPAC Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c1-11-6-8-12(9-7-11)16-19-17(23-20-16)14-10-13-4-2-3-5-15(13)22-18(14)21/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYYAIYFKXGKKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2451153.png)

![7-(2-morpholin-4-ylethyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2451155.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(ethylsulfamoyl)benzoate](/img/structure/B2451156.png)
![N-[1-[2-(Trifluoromethyl)phenyl]cyclopropyl]oxirane-2-carboxamide](/img/structure/B2451157.png)
![5,7-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2451159.png)
![2-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}oxolane](/img/structure/B2451161.png)


![2-{[1-[2-(cyclopropylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2451167.png)
![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2451168.png)
![2-bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B2451170.png)
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzamide](/img/structure/B2451172.png)
